Ethyl 3-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoate
Description
Ethyl 3-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoate is an ester derivative featuring a hydroxyl group and a 2-(trifluoromethyl)phenyl substituent on the β-carbon of the propanoate backbone. This compound is structurally related to intermediates used in heterocyclic synthesis (e.g., imidazo[1,2-a]pyrimidines) and pharmacological agents targeting viral polymerases or kinase pathways .
Properties
Molecular Formula |
C12H13F3O3 |
|---|---|
Molecular Weight |
262.22 g/mol |
IUPAC Name |
ethyl 3-hydroxy-3-[2-(trifluoromethyl)phenyl]propanoate |
InChI |
InChI=1S/C12H13F3O3/c1-2-18-11(17)7-10(16)8-5-3-4-6-9(8)12(13,14)15/h3-6,10,16H,2,7H2,1H3 |
InChI Key |
GBNFGXNVYLLYEN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoate typically involves the esterification of 3-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Formation of ethyl 3-oxo-3-(2-(trifluoromethyl)phenyl)propanoate.
Reduction: Formation of ethyl 3-hydroxy-3-(2-(trifluoromethyl)phenyl)propanol.
Substitution: Formation of ethyl 3-hydroxy-3-(2-(substituted)phenyl)propanoate.
Scientific Research Applications
Ethyl 3-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a precursor for the development of pharmaceuticals, especially those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and materials with unique properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s binding affinity to specific enzymes or receptors, leading to modulation of their activity. The hydroxyl and ester groups can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Ethyl 3-Oxo-3-(2/3/4-(Trifluoromethyl)phenyl)propanoates
Key Examples :
- Ethyl 3-oxo-3-(2-(trifluoromethyl)phenyl)propanoate (CAS 89424-17-9)
- Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate (CAS 106263-53-0)
Structural Differences :
- The oxo group replaces the hydroxyl group at the β-carbon, rendering these compounds ketones rather than secondary alcohols.
- Substituent position on the phenyl ring (2-, 3-, or 4-trifluoromethyl) alters steric and electronic properties.
Functional Implications :
- Synthesis: Oxo derivatives serve as precursors to hydroxy analogs via reduction. For example, NaBH₄-mediated reduction of ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate yields the corresponding hydroxy compound .
- Reactivity: The oxo group participates in nucleophilic additions (e.g., enolate formation) for heterocyclic ring construction, as seen in imidazo[1,2-a]pyrimidine synthesis .
- Pharmacology : Ketones may exhibit lower polarity compared to hydroxylated analogs, impacting membrane permeability and target binding .
Ethyl 3-Hydroxy-3-(Substituted Phenyl)propanoates
Key Examples :
- Ethyl 3-(2-bromo-4-(trifluoromethyl)phenyl)-3-hydroxypropanoate (CAS 2734779-14-5)
- Ethyl 2,2-difluoro-3-hydroxy-3-(3-methoxyphenyl)propanoate (CAS 1706452-47-2)
Structural Differences :
Functional Implications :
Amino and Sulfonyl Derivatives
Key Examples :
- Ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride (CAS 1821827-13-7)
- Ethyl 3-(methylsulfonyl)propanoate (CAS 118675-14-2)
Functional Implications :
- Pharmacology: Amino derivatives may target enzyme active sites (e.g., proteases) via ionic interactions, while sulfonyl groups enhance binding to hydrophobic pockets .
Comparative Data Table
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